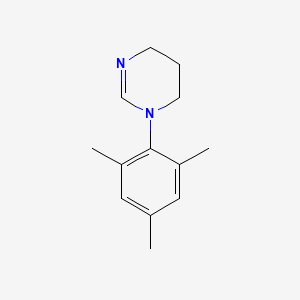

1-Mesityl-1,4,5,6-tetrahydropyrimidine

Description

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)-5,6-dihydro-4H-pyrimidine |

InChI |

InChI=1S/C13H18N2/c1-10-7-11(2)13(12(3)8-10)15-6-4-5-14-9-15/h7-9H,4-6H2,1-3H3 |

InChI Key |

MMBZPNGOMSMALE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCCN=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Mesityl-1,4,5,6-tetrahydropyrimidine: Structure, Properties, and Applications in Modern Catalysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Mesityl-1,4,5,6-tetrahydropyrimidine, a key precursor to a class of N-heterocyclic carbenes (NHCs) that have garnered significant interest in organocatalysis. We will delve into its molecular structure, physicochemical properties, synthesis, and its pivotal role in facilitating powerful chemical transformations.

Introduction: The Significance of the Mesityl-Substituted Tetrahydropyrimidine Scaffold

1-Mesityl-1,4,5,6-tetrahydropyrimidine belongs to the family of cyclic amidines. While the tetrahydropyrimidine core itself is a recurring motif in various biologically active molecules[1][2], the introduction of a bulky mesityl (2,4,6-trimethylphenyl) group at the N1 position imbues this molecule with unique steric and electronic properties. This substitution is not merely an arbitrary modification; it is a strategic design element that has profound implications for its primary application as a precursor to N-heterocyclic carbenes (NHCs).

The corresponding NHC, N-mesityl-tetrahydropyrimidin-2-ylidene, leverages the steric bulk of the mesityl group to enhance catalytic efficiency and selectivity in a variety of organic reactions. The ortho-methyl groups of the mesityl substituent play a crucial role in stabilizing the carbene center and influencing the stereochemical outcome of catalytic transformations[3][4]. This guide will elucidate the journey from the precursor molecule to its catalytically active carbene form and its subsequent applications.

Molecular Structure and Spectroscopic Profile

The molecular structure of 1-Mesityl-1,4,5,6-tetrahydropyrimidine is characterized by a six-membered tetrahydropyrimidine ring N-substituted with a mesityl group.

Caption: General workflow for the synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine.

Experimental Protocol

Step 1: Synthesis of N-Mesityl-N'-formyl-1,3-propanediamine

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Mesityl-1,3-propanediamine (1 equivalent) in a suitable solvent such as toluene.

-

Formylation: Add ethyl formate (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Mesityl-N'-formyl-1,3-propanediamine.

Step 2: Cyclization to 1-Mesityl-1,4,5,6-tetrahydropyrimidine

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add N-Mesityl-N'-formyl-1,3-propanediamine (1 equivalent).

-

Cyclization: Add trimethylsilyl polyphosphate (PPSE) (approximately 2-3 equivalents by weight) as the cyclizing agent.

-

Reaction: Heat the mixture with stirring at a temperature of 100-120 °C for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure 1-Mesityl-1,4,5,6-tetrahydropyrimidine.

Rationale behind Experimental Choices:

-

PPSE as Cyclizing Agent: Polyphosphoric acid (PPA) and its esters (PPE and PPSE) are effective dehydrating agents for the synthesis of cyclic amidines.[5] PPSE is often preferred as it can be used under milder conditions compared to PPA.

-

Inert Atmosphere: The cyclization step is best performed under an inert atmosphere to prevent side reactions, particularly oxidation.

Application as an N-Heterocyclic Carbene Precursor

The primary utility of 1-Mesityl-1,4,5,6-tetrahydropyrimidine lies in its role as a stable precursor to the N-heterocyclic carbene, N-mesityl-tetrahydropyrimidin-2-ylidene. This transformation is typically achieved by deprotonation of the corresponding tetrahydropyrimidinium salt, which is formed by N-alkylation or N-arylation of the parent amidine.

Generation of the N-Heterocyclic Carbene

The generation of the NHC from 1-Mesityl-1,4,5,6-tetrahydropyrimidine typically involves a two-step process:

-

Quaternization: The N3 nitrogen of 1-Mesityl-1,4,5,6-tetrahydropyrimidine is alkylated or arylated to form a tetrahydropyrimidinium salt.

-

Deprotonation: The resulting salt is treated with a strong base to remove the acidic proton at the C2 position, yielding the free carbene.

Caption: Generation of the N-heterocyclic carbene from its precursor.

Catalytic Applications: The Benzoin Condensation

N-heterocyclic carbenes are renowned for their ability to induce "umpolung" or polarity reversal of aldehydes, transforming them from electrophiles into nucleophiles. A classic example of this is the benzoin condensation.[6][7][8] The N-mesityl group is particularly effective in promoting this and related reactions.[3][4]

Catalytic Cycle of the Benzoin Condensation:

Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.

Mechanism Explained:

-

Nucleophilic Attack: The N-heterocyclic carbene attacks the carbonyl carbon of an aldehyde molecule.

-

Breslow Intermediate Formation: A proton transfer leads to the formation of the key "Breslow intermediate," which is a nucleophilic enol-like species.

-

Nucleophilic Addition: The Breslow intermediate attacks the carbonyl carbon of a second aldehyde molecule.

-

Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the benzoin product and regenerates the active catalyst for the next cycle.

The steric bulk of the N-mesityl group is crucial in this process. It helps to prevent catalyst dimerization and can influence the stereoselectivity of the reaction by creating a well-defined chiral pocket around the active site in asymmetric catalysis.[4]

Conclusion

1-Mesityl-1,4,5,6-tetrahydropyrimidine is a valuable and strategically designed molecule that serves as a gateway to a powerful class of N-heterocyclic carbene organocatalysts. Its synthesis, while requiring multiple steps, is achievable through established methodologies. The unique steric and electronic properties conferred by the mesityl group are directly translated into enhanced catalytic performance, making it a compound of significant interest for researchers in synthetic organic chemistry, drug discovery, and materials science. Understanding the structure, properties, and reactivity of this precursor is fundamental to harnessing the full potential of its corresponding NHC in a wide array of chemical transformations.

References

-

Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. (2016). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (1997). Journal of Medicinal Chemistry. [Link]

-

Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for Benzoin Reactions: A Comprehensive Review from Past to Present. (2023). ChemistrySelect. [https://www.semanticscholar.org/paper/Advancements-in-N-heterocyclic-Carbenes-(NHCs)-for-A Comprehensive-Review-from-Past-to-Present-Zengin-Acar/a42b088825f33f6764f26b23a595186b5d929729]([Link] Comprehensive-Review-from-Past-to-Present-Zengin-Acar/a42b088825f33f6764f26b23a595186b5d929729)

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]

-

Benzoin condensation. Wikipedia. [Link]

-

The effect of the N-mesityl group in NHC-catalyzed reactions. (2011). Chemical Communications. [Link]

-

Synthesis and properties of 1‐aryl‐2‐alkyl‐1,4,5,6‐tetrahydropyrimidines. (1991). Journal of Heterocyclic Chemistry. [Link]

-

(PDF) Synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines and 1-aryl-3-substituted 1,4,5,6-tetrahydropyrimidinium salts. (1995). ResearchGate. [Link]

-

Benzoin Condensation. Organic Chemistry Portal. [Link]

-

NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate?. (2015). Chemical Science. [Link]

-

Stetter Reaction. Organic Chemistry Portal. [Link]

-

Kinetic and Structure‐Activity Studies of the Triazolium Ion‐ Catalyzed Intramolecular Stetter Reaction. (2015). Angewandte Chemie International Edition. [Link]

-

Contributions from the Stetter Reaction to the Organic Chemistry. (2018). International Journal of Creative Research Thoughts. [Link]

-

ChemInform Abstract: The Effect of the N-Mesityl Group in NHC-Catalyzed Reactions. (2011). ChemInform. [Link]

-

An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). (2017). Organic Chemistry International. [Link]

-

Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. [Link]

-

1,4,5,6-Tetrahydropyrimidine. PubChem. [Link]

-

Approximate 1H and 13C NMR Shifts. Scribd. [Link]

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2007). Molecules. [Link]

Sources

- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 2. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. 1,4,5,6-四氢嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Benzoin Condensation [organic-chemistry.org]

Engineering Expanded-Ring Architectures: A Technical Guide to 6-Membered N-Heterocyclic Carbene Precursors

Executive Summary

For decades, 5-membered N-heterocyclic carbenes (NHCs), such as imidazol-2-ylidenes, have dominated organometallic catalysis. However, as drug development demands increasingly complex active pharmaceutical ingredients (APIs) with strict stereochemical requirements, researchers are turning to expanded-ring architectures. 6-membered NHC precursors—primarily tetrahydropyrimidinium, perimidinium, and camphor-derived bicyclic salts—offer unique stereoelectronic profiles that unlock novel catalytic pathways. This whitepaper details the mechanistic rationale, self-validating synthetic workflows, and catalytic applications of 6-membered NHC precursors.

The Mechanistic Rationale for Ring Expansion

The transition from a 5-membered to a 6-membered heterocyclic ring is not merely a structural curiosity; it fundamentally alters the carbene's electronic and steric behavior at the metal center.

In a standard 5-membered NHC, the N-C-N bond angle is constrained to approximately 102°. Expanding the backbone to a 6-membered ring (e.g., tetrahydropyrimidin-2-ylidene) widens this angle to ~115°[1].

-

Electronic Causality: This widened angle increases the s-character of the carbene carbon's lone pair, significantly enhancing its σ-donating ability and basicity compared to 5-membered analogues[2].

-

Steric Causality: The wider internal angle forces the N-substituents (e.g., mesityl or diisopropylphenyl groups) to project further forward toward the metal center. This increases the percent buried volume (%Vbur), creating a highly protective, sterically demanding pocket that stabilizes low-coordinate transition states during catalysis[1].

Caption: Logical relationship of ring expansion on NHC properties.

Core Scaffolds & Precursor Classes

The field currently relies on three primary classes of 6-membered NHC precursors:

-

Tetrahydropyrimidinium Salts: The most widely utilized precursors. Because they lack the aromatic stabilization of imidazole derivatives, the resulting free carbenes are highly nucleophilic[2]. They are frequently synthesized from ω-chloroalkanoyl chlorides or 1,3-diamines[3].

-

Perimidinium Salts: These incorporate a naphthalene backbone. The tricyclic skeleton enforces a planar geometry on the 6-membered ring and integrates the divalent carbon into a formal 7π-electron system, requiring at least one secondary alkyl N-substituent to prevent enetetramine formation[1].

-

Camphor-Derived Bicyclic Salts: A novel class of chiral precursors synthesized from commercially available (1S)-(+)-ketopinic acid. These provide an exclusive, rigid non-racemic scaffold ideal for asymmetric organocatalysis[4].

Quantitative Comparison of Synthesis Routes

To aid in experimental design, the following table summarizes the key metrics for synthesizing these precursor classes.

| Precursor Scaffold | Starting Material | Cyclization Reagent | Deprotonation Base | Typical Yield | Ref |

| Tetrahydropyrimidinium | 1,3-Diamine | Triethyl orthoformate | KHMDS / NaOtBu | 75–90% | [3] |

| Perimidinium | 1,8-Diaminonaphthalene | Formic acid / HCl | LiN(SiMe3)2 | 60–80% | [1] |

| C2-Symmetric 6-NHC | 1,3-Diamine deriv. | Paraformaldehyde | KHMDS | 83–92% | [2] |

| Camphor-Derived | (1S)-(+)-Ketopinic acid | Amidation / Reduction | Strong base (pKa > 25) | ~60% (5 steps) | [4] |

Synthesis Workflows: Self-Validating Protocols

Reliability in drug development requires protocols that inherently validate themselves at each step. The modular synthesis of tetrahydropyrimidinium salts is a prime example of a self-validating chemical system[3][5].

Step-by-Step Methodology: Modular Synthesis of 1,3-Dialkyltetrahydropyrimidinium Salts

Note: This protocol assumes standard Schlenk techniques to prevent premature hydrolysis.

Step 1: Diamine Assembly

-

Charge a flame-dried flask with 1,3-dibromopropane (1.0 eq) and the desired primary amine (2.5 eq) in anhydrous ethanol.

-

Reflux for 12 hours. The excess amine acts as both a reactant and an acid scavenger.

-

Validation: Extract and purify via vacuum distillation. The intermediate 1,3-diamine must show a clean disappearance of the downfield CH2-Br triplet in ¹H NMR.

Step 2: Cyclization (The Self-Validating Step)

-

Dissolve the purified 1,3-diamine in an excess of triethyl orthoformate, which serves as both the one-carbon synthon and the solvent[3].

-

Add 1.0 equivalent of an acid catalyst (e.g., NH₄BF₄ or HCl).

-

Heat the mixture to 120 °C for 4 hours equipped with a short-path distillation head.

-

Causality & Validation: The reaction produces ethanol as a byproduct. Continuous distillation of ethanol drives the equilibrium strictly toward the cyclic amidinium product. The cessation of ethanol distillation physically signals reaction completion.

Step 3: Isolation & Spectroscopic Verification

-

Cool the mixture to room temperature to precipitate the salt. Wash thoroughly with cold diethyl ether and dry under a high vacuum.

-

Validation: Confirm the structure via ¹H NMR. The diagnostic acidic C(2)-H proton must appear as a sharp, highly deshielded singlet (typically between 8.80 and 10.45 ppm, depending on the counterion and N-substituents)[5].

Caption: Synthetic workflow for tetrahydropyrimidinium salts.

Catalytic Applications in Drug Development

The unique properties of 6-membered NHCs translate directly into superior catalytic performance for complex molecule synthesis.

Palladium-Catalyzed Cross-Couplings in Aqueous Media

Cross-coupling reactions (e.g., Heck, Suzuki) are foundational in API synthesis. Tetrahydropyrimidinium salts, when deprotonated in situ and complexed with Pd(OAc)₂, form highly stable catalytic species. These 6-membered NHC-Pd complexes successfully catalyze Heck reactions of aryl bromides in DMF/water mixtures at 80 °C. The enhanced σ-donation of the 6-membered ring fortifies the Pd-C bond, preventing catalyst degradation even in aerial and aqueous atmospheres[5].

Asymmetric Copper-Catalyzed β-Borylation

Chiral 6-membered NHC copper(I) complexes have proven to be exceptional catalysts for the β-borylation of α,β-unsaturated esters. The rigid chiral environment provided by the expanded ring induces high stereoselectivity. Because the steric bulk tightly shields the copper center, the catalyst loading can be aggressively reduced to 0.01 mol% without a significant loss of reactivity or enantioselectivity, a crucial economic factor for process chemistry[6].

Enantioselective Organocatalysis

Beyond transition metal catalysis, the precursors themselves can be deprotonated to act as pure organocatalysts. Camphor-derived 6-membered NHC precursors, with their pKa values ranging from 24 to 26, require strong bases for in situ carbene generation. Once formed, their heightened nucleophilicity and rigid chiral bicyclic framework make them highly efficient for asymmetric benzoin condensations[4].

Conclusion

The strategic shift from 5-membered to 6-membered N-heterocyclic carbene precursors represents a leap forward in ligand design. By widening the N-C-N angle, chemists can simultaneously increase the electron density at the metal center and enforce a tighter chiral pocket. As drug development continues to demand higher precision and lower catalyst loadings, mastering the synthesis and application of tetrahydropyrimidinium, perimidinium, and camphor-derived NHC precursors will be indispensable for the modern application scientist.

References

- Source: MDPI (Molecules)

- Source: ACS (The Journal of Organic Chemistry)

- Source: MDPI (Molecules)

- Source: MDPI (Molecules)

- Source: Ingenta Connect (Current Organic Chemistry)

- Source: Thieme (Synfacts)

Sources

Cyclic Amidinate Ligands: Structural Paradigms, Synthesis, and Organometallic Applications

Topic: Cyclic Amidinate Ligands for Organometallic Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide examines the coordination chemistry, synthesis, and application of cyclic amidinate ligands (and their neutral amidine precursors) in organometallic chemistry. While N-heterocyclic carbenes (NHCs) often dominate discussions of nitrogen-based ligands, amidinates (

Structural Paradigms & Bonding Mechanics

The core of the amidinate ligand is the

Electronic Structure

Unlike neutral cyclic amidines (like DBU) which act as pure

-

Hard/Soft Character: The nitrogen donors are relatively hard, making them excellent matches for high-oxidation-state early transition metals (Ti, Zr, Hf) and lanthanides.

-

Steric Tunability: The substituents on the nitrogen atoms (

) project directly toward the metal center's coordination sphere, providing a "steric fence" that is more tunable than that of cyclopentadienyl (Cp) ligands.

Coordination Modes

The versatility of amidinates arises from their ability to adopt multiple binding geometries. The "bite angle" of the

Figure 1: Primary coordination modes of amidinate ligands.[1] The

Ligand Synthesis & Design: The Carbodiimide Protocol

While amidines can be synthesized via the Pinner reaction (nitriles + amines), the most robust method for organometallic ligand design is the Carbodiimide Insertion Protocol . This modular approach allows independent variation of the backbone (

Protocol: Lithium Amidinate Synthesis via Carbodiimide Insertion

Objective: Synthesis of Lithium

-

Bis(2,6-diisopropylphenyl)carbodiimide (1.0 equiv)

-

Methyllithium (1.6 M in Et2O, 1.0 equiv)

-

Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk flask and cycle 3x with Argon.

-

Dissolution: Dissolve the carbodiimide (bulky

groups are essential for kinetic stabilization) in anhydrous THF at -78°C. -

Insertion: Add Methyllithium dropwise. The alkyl group (

) attacks the central carbon of the carbodiimide cumulene system. -

Warming: Allow the solution to warm to room temperature (RT) and stir for 4 hours. The color typically shifts from pale yellow to colorless or light orange.

-

Isolation: Remove volatiles in vacuo. The resulting lithium salt can be used directly for transmetallation or recrystallized from hexane/toluene.

Self-Validation Check:

-

1H NMR: Look for the disappearance of the carbodiimide signal and the appearance of a new methyl singlet (backbone) which is distinct from the isopropyl methyls.

-

Symmetry: The product should exhibit

symmetry in solution if the lithium is symmetrically chelated or undergoing rapid exchange.

Organometallic Complexation Strategies

Once the lithium amidinate is generated, it is transferred to the target metal halide via salt metathesis.

Figure 2: Modular synthesis workflow for metal amidinate complexes.

Catalytic Applications: Polymerization & CO2 Fixation[6]

Amidinate complexes of Group 4 metals (Ti, Zr) and Aluminum (Al) are potent catalysts. The steric bulk of the amidinate ligand protects the active site while the electronic donation stabilizes the cationic species often required for polymerization.

Comparative Catalytic Performance

The table below highlights the performance of amidinate complexes versus traditional Cp-based systems in olefin polymerization and CO2 conversion.

| Catalyst System | Metal Center | Ligand Type | Application | Activity (TOF/Yield) | Key Advantage |

| Cp2ZrCl2 | Zr(IV) | Cyclopentadienyl | Ethylene Polymerization | High | Benchmark stability |

| [Ph-C(NAr)2]2ZrCl2 | Zr(IV) | Amidinate (Bulky) | Ethylene Polymerization | Moderate to High | Living polymerization capability due to steric tuning |

| [(NAr)2Me-Al] | Al(III) | Amidinate | CO2 + Epoxide -> Carbonate | >95% Yield | Lewis acid activation without co-catalyst |

| [(NAr)2La] | La(III) | Amidinate | Caprolactone ROP | High TOF | Biocompatible initiator |

Data Source: Aggregated from Collins et al. and recent reviews on Group 4 amidinates [1, 3].

Mechanism: Aluminum-Catalyzed CO2 Fixation

Aluminum amidinates activate epoxides, facilitating the insertion of CO2 to form cyclic carbonates. This is a vital pathway for carbon capture and utilization (CCU).

-

Epoxide Binding: The Lewis acidic Al center binds the epoxide oxygen.

-

Ring Opening: A nucleophile (often a co-catalyst or ligand arm) opens the epoxide ring.

-

CO2 Insertion: CO2 inserts into the Al-alkoxide bond.[6]

-

Ring Closure: The carbonate creates a ring, regenerating the catalyst.

Materials Science: ALD Precursors

Perhaps the most commercially significant application of cyclic amidinates is in Atomic Layer Deposition (ALD) .

Why Amidinates for ALD?

-

Volatility: The ligands prevent intermolecular aggregation (unlike carboxylates), ensuring high vapor pressure.

-

Thermal Stability: The chelating ring is stable during transport but decomposes cleanly on the substrate surface.

-

Reactivity: The M-N bond is reactive toward reducing agents (H2) or co-reactants (H2O), enabling "self-limiting" growth.

Case Study: Copper(I) Amidinates

Dimers of Copper(I) amidinates, such as

References

-

Collins, S. (2011). Amidinate Complexes of the Group 4 Metals: Catalytic Applications. Accounts of Chemical Research. Link

-

Gordon, R. G., et al. (2008). Synthesis and Characterization of Copper(I) Amidinates as Precursors for Atomic Layer Deposition (ALD) of Copper Metal. Inorganic Chemistry.[4][5][7] Link

-

Richter, J., et al. (2025). Tetra- and penta-coordinated aluminum complexes with bis-amidine ligands and their reactivity for efficient CO2 transformation.[8] Dalton Transactions.[7][9] Link

-

Edelmann, F. T. (2012). Advances in the Coordination Chemistry of Amidinate and Guanidinate Ligands.[10] Coordination Chemistry Reviews.[10][11] Link

-

Barry, S. T., et al. (2013). Ruthenium(II) carbonyl amidates – a new class of precursors for atomic layer deposition.[9] Dalton Transactions.[7][9] Link

Sources

- 1. Investigation of the Coordination Chemistry of a Bisamidinate Ferrocene Ligand with Cu, Ag, and Au - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Amidines: A deeper look at the archetypal pro-ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Tetra- and penta-coordinated aluminum complexes with bis-amidine ligands and their reactivity for efficient CO 2 transformation to cyclic carbonates - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02221E [pubs.rsc.org]

- 9. Ruthenium(ii) carbonyl amidates – a new class of precursors for atomic layer deposition - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

Engineering Ring-Expanded N-Heterocyclic Carbenes: A Technical Guide to 1-Mesityl Substituted Tetrahydropyrimidine Derivatives

Executive Summary

In modern organometallic chemistry, the evolution of N-heterocyclic carbenes (NHCs) has shifted toward tuning the steric and electronic parameters of the carbene core to stabilize highly reactive transition metal intermediates. 1-Mesityl-1,4,5,6-tetrahydropyrimidine serves as the foundational precursor for 6-membered Ring-Expanded NHCs (RE-NHCs). By expanding the heterocycle from a traditional 5-membered imidazole to a 6-membered tetrahydropyrimidine, researchers can drastically alter the stereoelectronic profile of the resulting metal catalyst, unlocking new efficiencies in cross-coupling, click chemistry, and materials science.

Stereoelectronic Causality: The "6-Mes" Advantage

The design of 1-mesityl substituted tetrahydropyrimidine derivatives is not arbitrary; it is governed by strict stereoelectronic causality.

-

The 6-Membered Backbone (Electronic Tuning): Traditional imidazolium-derived NHCs feature an N-C-N bond angle of approximately 102–104°. Expanding the ring to a tetrahydropyrimidine framework forces this angle to widen to ~115–117°. This geometric distortion increases the

-character of the N-C bonds, which consequently enhances the -

The 1-Mesityl Wingtip (Steric Tuning): The mesityl (2,4,6-trimethylphenyl) substituent provides the exact kinetic stabilization required to prevent the free carbene from undergoing Wanzlick dimerization. Crucially, the mesityl group is less sterically encumbering than the widely used Dipp (2,6-diisopropylphenyl) group. In sterically demanding environments—such as aqueous Suzuki-Miyaura cross-coupling—mesityl-substituted NHCs often outperform bulkier analogs by allowing superior substrate access to the metal's catalytic pocket[2].

Mechanistic Visualization: The Metallation Pathway

The transition from the organic precursor to the active organometallic complex follows a distinct pathway, often bypassing the isolation of the highly sensitive free carbene via in-situ metallation.

Figure 1: Synthetic workflow from 1-mesityl-1,4,5,6-tetrahydropyrimidine to transition metal RE-NHC complexes.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis and metallation of these derivatives must be treated as self-validating systems. Below are the standard methodologies with built-in analytical checkpoints.

Protocol A: Synthesis of the Ligand Precursor

The synthesis of 1-mesityl-1,4,5,6-tetrahydropyrimidine relies on the condensation of a diamine with a one-carbon synthon.

-

Reagent Assembly: Combine

-mesityl-1,3-propanediamine (1.0 equiv) with triethyl orthoformate (excess, acts as both solvent and -

Catalysis & Cyclization: Add a catalytic amount of formic acid. Causality: The acid protonates the orthoester, facilitating the sequential nucleophilic attack by the primary and secondary amines of the diamine to close the 6-membered ring.

-

Thermal Condensation: Reflux the mixture at 120 °C for 12 hours, distilling off the ethanol byproduct to drive the equilibrium forward.

-

Self-Validation (NMR Checkpoint): Purify via vacuum distillation. Validate the structure via

NMR: The successful formation of the tetrahydropyrimidine ring is confirmed by the appearance of a distinct singlet for the amidine proton (

Protocol B: In-Situ Metallation to[Cu(6-Mes)Cl]

Ring-expanded carbenes are highly sensitive to moisture. In-situ metallation circumvents the need to isolate the free carbene.

-

Salt Preparation: React 1-mesityl-1,4,5,6-tetrahydropyrimidine with an alkyl halide (e.g., methyl iodide or an alkyl chloride) to form the tetrahydropyrimidinium salt (6-Mes·HCl).

-

Metallation Setup: In a glovebox, combine 6-Mes·HCl (1.0 equiv), CuCl (1.2 equiv), and

(3.0 equiv) in anhydrous dichloromethane. -

Reaction Dynamics: Stir at room temperature for 16 hours. Causality:

is a mild base. While it cannot quantitatively deprotonate the salt on its own, the presence of the Cu(I) template drives the equilibrium by immediately capturing the transient free carbene, forming the stable [Cu(6-Mes)Cl] complex[3]. -

Self-Validation (NMR Checkpoint): Filter through Celite and concentrate. The absolute confirmation of successful metallation is the

NMR shift of the carbene carbon (

Quantitative Data Presentation

The structural divergence between 5-membered and 6-membered NHCs dictates their catalytic behavior. The table below summarizes these critical parameters.

| Property / Parameter | 5-Membered (IMes) | 6-Membered (6-Mes) | Causality / Impact |

| Ring Size | 5 | 6 | Structural foundation for electronic tuning. |

| N-C-N Bond Angle | ~102° | ~115–117° | Wider angle pushes the lone pair outward[1]. |

| Strong | Very Strong | Enhances electron density at the metal center. | |

| ~180–190 ppm | ~200–208 ppm | Downfield shift confirms RE-NHC coordination[3]. | |

| Catalytic Use Case | General cross-coupling | Sterically demanding CuAAC; AEMs | High electron density stabilizes transition states[4]. |

Advanced Applications

Ethylene Oligomerization via Pincer Complexes

1-Mesityl tetrahydropyrimidine derivatives are highly effective when integrated into tridentate pincer ligands. For example, pyridine-bridged bis(1-mesityl-tetrahydropyrimidine) ligands (CNC pincers) coordinated to Chromium(III) or Nickel(II) centers exhibit moderate to high catalytic activity for the oligomerization and polymerization of ethylene. The strong

Metallopolymer Anion Exchange Membranes (AEMs)

Beyond small-molecule catalysis, these derivatives are advancing green energy materials. In alkaline fuel cells, Anion Exchange Membranes (AEMs) often suffer from organic cation degradation. By functionalizing styrene-based metallopolymers with 1-mesityl-tetrahydropyrimidine-derived NHCs coordinated to gold cations, researchers can leverage the intense metal-ligand bond strength of the RE-NHC. The specific electronic parameters of the 6-membered ring directly dictate the ion conductivity, water uptake, and long-term alkaline stability of the membrane[4].

References

Sources

The Basicity of N-Heterocyclic Carbenes: A Comparative Analysis of 5- and 6-Membered Ring Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Heterocyclic Carbenes (NHCs) have become indispensable tools in modern chemistry, serving as powerful ligands in organometallic catalysis and as potent organocatalysts in their own right. Their reactivity and efficacy are intimately linked to their electronic properties, chief among them being their basicity. This guide provides a detailed comparative analysis of the basicity of two of the most common classes of NHCs: the classical 5-membered (imidazol-2-ylidenes) and the increasingly important 6-membered (tetrahydropyrimidin-2-ylidenes) systems. We will explore the fundamental structural and electronic factors that govern their differing pKa values, present quantitative data, detail experimental and computational methodologies for their determination, and discuss the profound implications of these differences for catalyst design and application in both industrial and pharmaceutical contexts.

Introduction to N-Heterocyclic Carbenes and the Significance of Basicity

First isolated and characterized by Arduengo and colleagues in 1991, stable N-Heterocyclic Carbenes are a class of persistent carbenes featuring a divalent carbon atom within a heterocyclic framework.[1] The carbene center is flanked by at least one nitrogen atom, which provides crucial electronic stabilization through σ-withdrawal and π-donation. This unique electronic structure imparts NHCs with strong σ-donating and variable π-accepting capabilities, making them excellent ligands for transition metals and highly effective nucleophilic catalysts.

The basicity of an NHC, typically quantified by the pKa of its conjugate acid (the azolium ion), is a critical parameter that dictates its performance in a multitude of chemical transformations.[2] Basicity influences:

-

Nucleophilicity: A more basic NHC is generally a stronger nucleophile, which is a key attribute in many organocatalytic cycles.[2]

-

Ligand Lability: In organometallic complexes, the strength of the metal-NHC bond can be modulated by the NHC's basicity, affecting catalyst activity and stability.

-

Brønsted Base Catalysis: NHCs are increasingly utilized as potent Brønsted bases, where their ability to deprotonate substrates is directly proportional to their basicity.[3][4][5]

Understanding the factors that tune NHC basicity is therefore paramount for the rational design of catalysts with tailored reactivity.

Comparative Analysis: 6-Membered vs. 5-Membered NHCs

While 5-membered imidazol-2-ylidenes have been the workhorses of NHC chemistry for decades, their 6-membered homologues have gained significant traction due to their distinct electronic properties. The fundamental difference between these two systems lies in the geometry imposed by the ring size.

The Decisive Role of the N-C-N Bond Angle

The primary determinant of the enhanced basicity in 6-membered NHCs is the wider internal N-C(carbene)-N bond angle compared to their 5-membered counterparts.[6]

-

In a typical 5-membered imidazol-2-ylidene, the N-C-N angle is constrained to approximately 101-104°.

-

In a 6-membered tetrahydropyrimidin-2-ylidene, this angle expands significantly to around 114-115°.[7]

This geometric alteration has a direct and predictable effect on the hybridization of the carbene carbon's lone pair orbital. According to Bent's rule, as the bond angle increases, the orbital will direct more p-character into those bonds. Consequently, the exocyclic lone pair orbital gains more s-character. However, in the case of NHCs, the widening of the N-C-N angle in the 6-membered ring allows the carbene's lone pair to reside in an orbital with increased p-character.[7] An orbital with higher p-character is less tightly held by the nucleus and extends further into space, making the lone pair more available for donation to a proton. This increased availability translates directly to higher Brønsted basicity.[6]

Figure 1: Structural comparison and the resulting electronic effect.

Quantitative Comparison of Basicity (pKa Values)

The theoretical understanding of increased basicity in 6-membered NHCs is well-supported by experimental pKa data. While a direct comparison of a 5- and 6-membered NHC with identical N-substituents in the same solvent is not always available in a single study, a compilation of data from various sources clearly illustrates the trend.

| NHC Type | Representative Compound | Ring Size | N-Substituent | pKa (in DMSO) | Reference |

| Imidazol-2-ylidene | 1,3-Di-tert-butylimidazol-2-ylidene | 5 | tert-Butyl | 23.2 | [8] |

| Imidazol-2-ylidene | 1,3-Dimesitylimidazol-2-ylidene (IMes) | 5 | Mesityl | ~22.5 | Inferred from multiple sources |

| Tetrahydropyrimidin-2-ylidene | 1,3-Dimesityl-tetrahydropyrimidin-2-ylidene (6-Mes) | 6 | Mesityl | >24 (Est.) | [5] |

| Triazol-5-ylidene | N,N-diaryl triazol-5-ylidenes | 5 | Aryl | 16-19 (in water) | [8] |

Note: pKa values are highly solvent-dependent. The values presented here are primarily in DMSO for consistency. Estimated values are based on comparative basicity studies.

As the data indicate, expanding the ring from five to six members leads to a significant increase in basicity, with the pKa of the conjugate acid increasing by at least one to two units.

Methodologies for Basicity Determination

The accurate determination of NHC basicity is crucial for structure-activity relationship studies. Both experimental and computational methods are employed.

Experimental Protocol: pKa Determination by ¹H NMR Titration

NMR spectroscopy is a powerful tool for pKa determination, as it allows for the monitoring of the protonation state of a molecule by observing changes in the chemical shifts of specific protons.[9][10][11]

Objective: To determine the pKa of an NHC precursor (azolium salt) in a given solvent (e.g., DMSO-d₆).

Materials:

-

NHC precursor (azolium salt)

-

Anhydrous deuterated solvent (e.g., DMSO-d₆)

-

A series of buffer solutions of known pKa in the chosen solvent. Alternatively, a strong, non-nucleophilic base (e.g., KHMDS) and a strong acid (e.g., HBF₄) for titration.

-

High-resolution NMR spectrometer

-

NMR tubes

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the NHC precursor at a known concentration (e.g., 0.05 M) in the anhydrous deuterated solvent.

-

Prepare a series of NMR tubes. To each tube, add a precise aliquot of the stock solution.

-

-

Titration:

-

To each NMR tube, add varying, precise amounts of a strong base or strong acid to create a range of pH (or equivalent) values spanning the expected pKa of the azolium salt. If using buffers, add a different buffer solution to each tube.

-

Ensure thorough mixing and allow the solutions to equilibrate.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Identify a proton on the azolium ring (ideally the C2-H proton, if present, or protons on the N-substituents) whose chemical shift is sensitive to the protonation state.

-

-

Data Analysis:

-

Record the chemical shift (δ) of the chosen proton for each sample.

-

Plot the observed chemical shift (δ_obs) as a function of the solution's pH or the molar ratio of base added.

-

The resulting data should form a sigmoidal curve. Fit this curve to the Henderson-Hasselbalch equation (or a modified version for non-aqueous media). pKa = pH + log([BH+]/[B])

-

The pKa is the pH value at the inflection point of the sigmoidal curve, where the concentrations of the protonated (azolium) and deprotonated (NHC) species are equal.

-

Figure 2: Workflow for pKa determination by NMR titration.

Computational Approaches

Implications for Application in Catalysis and Drug Development

The difference in basicity between 5- and 6-membered NHCs is not merely an academic curiosity; it has significant practical consequences.

-

Organocatalysis: In reactions where the NHC acts as a Brønsted base catalyst, the more basic 6-membered NHCs can deprotonate less acidic substrates, thereby expanding the scope of possible transformations.[4][5] Conversely, in reactions proceeding through a nucleophilic pathway (e.g., the benzoin condensation), a more basic NHC can lead to faster rates of catalyst turnover. However, excessively high basicity can sometimes be detrimental, leading to unwanted side reactions or catalyst decomposition.[4]

-

Transition Metal Catalysis: The enhanced σ-donating ability of 6-membered NHCs, a direct consequence of their higher basicity, results in more electron-rich metal centers. This can significantly impact the catalytic activity in processes like cross-coupling reactions, olefin metathesis, and hydrogenation. For example, a more electron-donating NHC can promote oxidative addition, a key step in many cross-coupling cycles, leading to higher catalyst efficiency, particularly with challenging substrates.[13]

-

Drug Development: NHCs are used as ligands to stabilize metal-based therapeutic agents. The stability and reactivity of these complexes, which are critical for their mechanism of action and toxicity profile, are influenced by the strength of the metal-ligand bond. The stronger donation from more basic 6-membered NHCs can lead to more robust complexes. Furthermore, the pKa of the NHC can influence the overall charge and lipophilicity of a drug candidate, affecting its pharmacokinetic properties.

Conclusion

The ring size of an N-heterocyclic carbene is a powerful yet simple structural parameter for tuning its fundamental electronic properties. Six-membered NHCs are demonstrably more basic than their 5-membered analogues, a phenomenon rooted in the wider N-C-N bond angle which increases the p-character of the carbene's lone pair, making it more available for protonation. This seemingly subtle geometric change has profound implications for the reactivity and application of these molecules, offering chemists a valuable strategy for designing more active and selective catalysts. As the demand for more efficient and sustainable chemical processes grows, the rational design of NHCs based on a deep understanding of their structure-property relationships will continue to be a cornerstone of innovation in catalysis and medicinal chemistry.

References

-

Title: N-Heterocyclic Carbenes (NHCs): An Introduction Source: IntechOpen URL: [Link]

- Source: Google Search Result (Likely a review article)

-

Title: Ring Expansion Tetrahydropyrimidin-2-ones into Tetrahydro-1H-1,3-diazepin-2-ones: a Theoretical Study Source: ResearchGate URL: [Link]

-

Title: Determination of Pka With NMR Source: Scribd URL: [Link]

-

Title: The importance of N-heterocyclic carbene basicity in organocatalysis Source: RSC Publishing URL: [Link]

-

Title: Ring-Expanded N-Heterocyclic Carbene (reNHC) Complexes: Applications in Transition Metal Catalysis Source: PMC URL: [Link]

-

Title: (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values Source: ResearchGate URL: [Link]

-

Title: NMR Spectroscopy for pKa Determination: Lab Manual Source: studylib.net URL: [Link]

-

Title: Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy Source: PMC URL: [Link]

-

Title: Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging Source: University of East Anglia URL: [Link]

-

Title: Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis Source: IntechOpen URL: [Link]

-

Title: Synthesis of substituted tetrahydropyrimidin-2-ones through nucleophilic cyclization / electrophilic substitution of 1-(3,3-diethoxypropyl)urea with C-nucleophiles Source: ResearchGate URL: [Link]

-

Title: Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes Source: PMC URL: [Link]

-

Title: Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]

-

Title: The importance of N-heterocyclic carbene basicity in organocatalysis Source: ResearchGate URL: [Link]

-

Title: N‐Heterocyclic Carbenes: A Benchmark Study on their Singlet–Triplet Energy Gap as a Critical Molecular Descriptor Source: PMC URL: [Link]

-

Title: The Crucial Role of Lewis Basicity of N-Heterocyclic Carbenes in the CO2 Hydroboration Reduction: Comprehensive Insights from Density Functional Theory Calculations and Microkinetic Simulations Source: ACS Publications URL: [Link]

-

Title: N-Heterocyclic Carbenes (NHCs): An Introduction Source: IntechOpen URL: [Link]

-

Title: The Importance of N-Heterocyclic Carbene Basicity in Organocatalysis Source: RSC Publishing URL: [Link]

-

Title: N-Heterocylic Carbenes and Cyclic Alkyl Amino Carbenes: New and Versatile Ligands in Organometallic Chemistry Source: University of Illinois Urbana-Champaign URL: [Link]

-

Title: 1,3-Dimesitylimidazol-2-ylidene Source: PubChem URL: [Link]

-

Title: 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[3][14]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione Source: PubChem URL: [Link]

-

Title: Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different Source: Ovidius University Annals of Chemistry URL: [Link]

-

Title: pKa Data Compiled by R. Williams Source: (Compilation, likely from a university resource) URL: [Link]

Sources

- 1. N-Heterocyclic Carbenes (NHCs): An Introduction | IntechOpen [intechopen.com]

- 2. Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis | IntechOpen [intechopen.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. The importance of N-heterocyclic carbene basicity in organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. N‐Heterocyclic Carbenes: A Benchmark Study on their Singlet–Triplet Energy Gap as a Critical Molecular Descriptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. studylib.net [studylib.net]

- 11. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. researchgate.net [researchgate.net]

Expanding the Carbene Sphere: History, Synthesis, and Applications of Tetrahydropyrimidine Carbenes (THP-NHCs)

Executive Summary

For decades, N-heterocyclic carbenes (NHCs) have revolutionized organometallic chemistry, serving as robust spectator ligands that outperform traditional phosphines in both stability and electron-donating capacity. While the field was initially dominated by five-membered imidazol-2-ylidenes, the pursuit of highly electron-rich metal centers for challenging catalytic and medicinal applications led to a structural evolution: the ring expansion to six-membered tetrahydropyrimidine carbenes (THP-NHCs).

This technical guide explores the historical development, unique stereoelectronic properties, and step-by-step synthetic methodologies of THP-NHCs. By analyzing the causality behind their enhanced σ-donating capabilities and detailing field-proven protocols, this whitepaper serves as a comprehensive resource for researchers and drug development professionals integrating THP-NHCs into next-generation metallodrugs and catalytic systems.

Historical Evolution: From Transient Species to Ring Expansion

Prior to the 1990s, carbenes were largely viewed as highly reactive, transient intermediates that could not be isolated. This paradigm shifted dramatically in 1991 when Arduengo isolated the first stable, crystalline five-membered NHC by utilizing bulky adamantyl groups for steric shielding.

However, the true structural versatility of NHCs was unlocked in 1999 when Alder and colleagues successfully isolated the first stable six-membered NHC, a ring-expanded tetrahydropyrimidine derivative[1]. This milestone was scientifically critical because it proved that the stability of free carbenes did not strictly require the aromaticity (6π electron delocalization) inherent to the imidazole backbone[1]. Instead, stability could be achieved entirely through the push-pull electronic stabilization from adjacent nitrogen atoms and the kinetic shielding of bulky N-substituents.

Logical progression from transient carbenes to THP-NHC metal complexes.

Structural and Electronic Properties: The Causality of Ring Expansion

Expanding the NHC core from five to six members fundamentally alters the geometry and electronic behavior of the carbene carbon. The causality behind the superior performance of THP-NHCs in specific applications lies in their altered bond angles.

In a standard five-membered NHC, the N-C-N bond angle is constrained to approximately 100°–104°[2]. In contrast, the six-membered THP ring relieves this ring strain, allowing the N-C-N angle to widen to roughly 115.3°[2]. This geometric expansion increases the p-character of the carbene lone pair, making THP-NHCs significantly stronger σ-donors and more basic than their five-membered counterparts.

To quantify these differences, researchers utilize the Tolman Electronic Parameter (TEP) via Nickel or Rhodium carbonyl complexes, or the Huynh Electronic Parameter (HEP) via Palladium complexes[3].

Quantitative Comparison of NHC Classes

| Parameter | 5-Membered NHCs (Imidazol-2-ylidenes) | 6-Membered NHCs (THP-NHCs) | Mechanistic Impact |

| N-C-N Bond Angle | ~100° – 104° | ~115.3° | Wider angle alters hybridization, increasing the p-character of the carbene lone pair[2]. |

| σ-Donor Capacity | Strong | Very Strong | Enhanced basicity leads to more electron-rich metal centers, accelerating oxidative addition[3]. |

| Steric Profile | Umbrella-like, directed outward | V-shaped, directed toward metal | The 6-membered backbone pushes N-substituents closer to the metal, enhancing steric shielding. |

| Aromaticity | Often aromatic (6π electrons) | Non-aromatic | Stability relies entirely on steric shielding and adjacent nitrogen stabilization[1]. |

Experimental Methodology: Synthesis and Metallation

To utilize THP-NHCs in downstream applications, researchers must first synthesize the tetrahydropyrimidinium salt precursor. Below is a self-validating, step-by-step protocol detailing the synthesis and subsequent metallation, emphasizing the chemical logic behind each reagent choice.

Phase 1: Cyclization (Precursor Synthesis)

Objective: Synthesize a sterically hindered THP-NHC precursor (e.g., Dipp-substituted).

-

Reagents: Combine

-bis(2,6-diisopropylphenyl)formamidine (Dipp-formamidine) with 1,3-dibromopropane in a dry Schlenk flask[4]. -

Base Addition: Add an excess of

-diisopropylethylamine (DIPEA)[4]. Causality: DIPEA is a highly hindered, non-nucleophilic base. It effectively neutralizes the HBr byproduct formed during the double alkylation without competing as a nucleophile against the formamidine nitrogen, thereby preventing unwanted side reactions[4]. -

Reaction Conditions: Reflux the mixture in acetonitrile for 24–48 hours under an inert argon atmosphere[4].

-

Purification: Cool the solution to room temperature, filter the resulting precipitate, and wash thoroughly with diethyl ether to yield the pure tetrahydropyrimidinium bromide salt[4].

Phase 2: Free Carbene Generation

-

Preparation: Suspend the tetrahydropyrimidinium salt in anhydrous tetrahydrofuran (THF) at -78°C under strict Schlenk conditions.

-

Deprotonation: Dropwise add 1.05 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS)[4]. Causality: The C2 proton of the six-membered ring is less acidic than its five-membered counterpart. LiHMDS provides the necessary strong basicity. Furthermore, its extreme steric bulk prevents nucleophilic attack at the electrophilic C2 carbon, ensuring clean deprotonation rather than adduct formation[4].

-

Isolation: Warm the mixture to room temperature, stir for 2 hours, remove the solvent in vacuo, and extract with dry hexane to isolate the highly moisture-sensitive free THP carbene[4].

Phase 3: Direct Metallation (Self-Validating Alternative)

-

Ag(I) Complexation: React the tetrahydropyrimidinium salt directly with Silver(I) oxide (Ag₂O) in dichloromethane[4]. Causality: Ag₂O acts dually as a base to deprotonate the salt and as a metal source. This circumvents the need to isolate the highly sensitive free carbene, yielding an air-stable Ag(I)-NHC complex that serves as an ideal, self-validating transmetallating agent for synthesizing Pd, Au, or Ru complexes[4].

Step-by-step experimental workflow for THP-NHC synthesis and metallation.

Applications in Catalysis and Drug Development

Transition Metal Catalysis

THP-NHCs have emerged as exceptional ligands for Palladium (Pd) and Ruthenium (Ru) catalyzed reactions. Because they are stronger electron donors than five-membered NHCs, they significantly increase the electron density at the metal center[3]. This electron richness accelerates the oxidative addition step in cross-coupling reactions (such as the Suzuki-Miyaura coupling) and enhances the longevity of the active catalytic species by preventing ligand dissociation.

Metallodrugs in Drug Development

The robust metal-carbene bond is highly advantageous in medicinal chemistry. Silver(I) and Gold(I) THP-NHC complexes are currently being explored as targeted antimicrobial and anticancer agents.

-

Causality of Efficacy: Traditional metal-based drugs (like cisplatin) often suffer from premature ligand dissociation in the bloodstream, leading to off-target toxicity. The strong σ-donation of THP-NHCs creates a highly stable metal-carbon bond that resists degradation by biological thiols (e.g., glutathione). This ensures the metallodrug reaches its intracellular target intact, allowing for controlled release and higher therapeutic efficacy.

References

1.[1] N-Heterocyclic Carbenes in Catalytic Organic Synthesis 1 Source: thieme-connect.de URL:

2.[4] Six- and seven-membered ring carbenes: Rational synthesis of amidinium salts, generation of carbenes, synthesis of Ag(I) and Cu(I) complexes Source: researchgate.net URL:

3.[2] Recent Development of Carbenes: Synthesis, Structure, Photophysical Properties and Applications Source: intechopen.com URL:

4.[3] Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination Source: acs.org URL:

Sources

1-Mesityl-1,4,5,6-tetrahydropyrimidine CAS number and suppliers

1-Mesityl-1,4,5,6-tetrahydropyrimidine (CAS 821779-94-6): A Technical Whitepaper on Synthesis, Mechanistic Properties, and Metallopolymer Applications

Executive Summary

In the landscape of modern organometallic chemistry and advanced materials science, N-heterocyclic carbenes (NHCs) have largely superseded phosphines as spectator ligands due to their superior σ-donating capabilities and robust metal-ligand bond strengths. While 5-membered imidazolylidenes dominate the literature, 6-membered tetrahydropyrimidines—specifically 1-Mesityl-1,4,5,6-tetrahydropyrimidine (CAS: 821779-94-6) —offer distinct electronic and steric advantages[1]. This whitepaper provides an in-depth mechanistic guide to the synthesis, structural properties, and application of this critical NHC precursor, particularly focusing on its role in stabilizing gold cations within Anion Exchange Membranes (AEMs) for alkaline fuel cells[1].

Chemical Identity and Structural Parameters

Understanding the baseline physical and chemical properties of 1-Mesityl-1,4,5,6-tetrahydropyrimidine is critical for downstream reaction design and stoichiometric scaling.

Table 1: Quantitative Chemical and Physical Properties

| Parameter | Specification |

| Chemical Name | 1-Mesityl-1,4,5,6-tetrahydropyrimidine |

| IUPAC / Systematic Name | Pyrimidine, 1,4,5,6-tetrahydro-1-(2,4,6-trimethylphenyl)- |

| CAS Registry Number | 821779-94-6[2] |

| Molecular Formula | C13H18N2[2] |

| Molecular Weight | 202.30 g/mol |

| MDL Number | MFCD18836119[2] |

| SMILES String | CC1=C(N2CCCN=C2)C(C)=CC(C)=C1 |

| Hazard Classification | H302, H315, H319, H335 (Warning)[3] |

Mechanistic Role in Organometallic Chemistry

As a Senior Application Scientist, it is vital to understand why this specific ligand architecture is chosen over commercially ubiquitous alternatives.

The Causality of the Mesityl Group: The 2,4,6-trimethylphenyl (mesityl) substituent is not merely a structural placeholder; it provides essential kinetic stabilization. Once the tetrahydropyrimidine is deprotonated to form the free carbene, the highly reactive carbene carbon is sterically shielded by the ortho-methyl groups of the mesityl ring. This steric bulk prevents dimerization (the Wanzlick equilibrium) and protects the coordinated metal center from nucleophilic attack.

The Causality of the 6-Membered Ring: Expanding the NHC ring from 5 to 6 members widens the internal N-C-N bond angle. This geometric distortion increases the %s-character of the carbene lone pair, which inherently raises the energy of the HOMO. Consequently, 6-membered NHCs are significantly stronger σ-donors than their 5-membered counterparts. When coordinated to multivalent metal cations (such as Au³⁺), this intense electron donation increases the electron density on the metal, drastically improving its resistance to degradation in harsh alkaline environments[1].

Synthesis Protocol: A Self-Validating Workflow

The preparation of 1-Mesityl-1,4,5,6-tetrahydropyrimidine relies on the acid-catalyzed condensation of a functionalized amine with an orthoester, followed by a thermodynamically driven cyclization[4].

Reagents Required:

-

(3-Bromopropyl)-(2,4,6-trimethylphenyl)amine[4]

-

Triethyl orthoformate (TEOF)[4]

-

p-Toluenesulfonic acid (p-TsOH)[4]

-

Silver salts (e.g., AgOTf or Ag2CO3) for cyclization[4]

Step-by-Step Methodology:

-

Electrophilic Activation: Under an inert argon atmosphere, combine 1.0 equivalent of (3-Bromopropyl)-(2,4,6-trimethylphenyl)amine with 1.5 equivalents of triethyl orthoformate in a dry Schlenk flask.

-

Acid Catalysis: Add a catalytic amount (0.1 eq) of p-TsOH. Causality: The strong acid protonates the orthoformate, generating a highly electrophilic oxocarbenium intermediate that facilitates rapid nucleophilic attack by the secondary amine.

-

Condensation: Stir the mixture at reflux for 24.0 hours[4]. Ethanol is generated as a byproduct and should be distilled off to drive the equilibrium forward.

-

Silver-Assisted Cyclization: Introduce 1.0 equivalent of a silver salt. Causality: Silver acts as a potent halide scavenger. The precipitation of insoluble AgBr provides a massive thermodynamic driving force, forcing the intramolecular ring closure and preventing reverse ring-opening[4].

-

Self-Validation (QC Check): Before proceeding to isolation, analyze an aliquot via ¹H NMR. The protocol is validated when the broad amine N-H stretch disappears, and a distinctive sharp singlet emerges downfield (typically ~7.5-8.5 ppm), corresponding to the pre-carbene N-CH-N proton of the newly formed pyrimidine ring.

-

Isolation: Filter the mixture through a pad of Celite to remove the AgBr salts. Concentrate the filtrate under reduced pressure and purify via recrystallization or column chromatography.

Figure 1: Mechanistic synthesis workflow of 1-Mesityl-1,4,5,6-tetrahydropyrimidine.

Applications in Advanced Materials: Metallopolymer AEMs

One of the most cutting-edge applications of 1-Mesityl-1,4,5,6-tetrahydropyrimidine is its use as a ligand side chain in metallopolymer Anion Exchange Membranes (AEMs) for water electrolysis and fuel cells[1]. Organic cations in AEMs typically suffer from rapid degradation via Hofmann elimination or nucleophilic substitution by OH⁻ ions.

By functionalizing a styrene-vinyl benzyl chloride (PS-VBC) copolymer with this specific NHC and coordinating it to multivalent metal cations (like Gold), the resulting metallopolymer achieves remarkably high ion conductivity and alkaline stability[1][5].

Application Workflow (Polymer Functionalization & Metalation):

-

Grafting: Dissolve PS-VBC copolymer in DMF. Add the 1-Mesityl-1,4,5,6-tetrahydropyrimidine precursor and stir at 90 °C[5]. Precipitate the polymer in diethyl ether to isolate the NHC-functionalized polymer[5].

-

Deprotonation: In a glove-box, dissolve the functionalized polymer in dry toluene. Add Sodium tert-butoxide (1.5 eq relative to NHC groups) to deprotonate the pyrimidine ring, generating the free carbene[6].

-

Metal Coordination: Add KAuCl₄ (1.5 eq) dissolved in acetonitrile. The free carbene acts as a strong σ-donor to the gold cation[6].

-

Self-Validation (QC Check): Confirm successful metalation by Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to quantify the exact weight percentage of gold integrated into the polymer matrix[5].

Figure 2: Application pathway from pyrimidine precursor to metallopolymer AEMs.

Commercial Sourcing & Suppliers

Due to the specialized nature of 6-membered NHC precursors, 1-Mesityl-1,4,5,6-tetrahydropyrimidine is typically sourced from advanced chemical suppliers catering to organometallic research.

Table 2: Verified Commercial Suppliers

| Supplier | Product Number | Region / Availability | Source Link |

| BLD Pharm | BD549595821779-94-6 | Global Stock (US, Germany, India) | [3] |

| A2B Chem | AH74442 | Global | [2] |

| Molaid | 821779-94-6 | Global | [4] |

Note: For industrial scale-up (drug development or commercial membrane manufacturing), bulk inquiries are necessary as this compound is often synthesized on demand or kept in limited inventory[3].

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. a2bchem.com [a2bchem.com]

- 3. 717110-52-6|1-Mesityl-4,5-dihydro-1H-imidazole|BLD Pharm [bldpharm.com]

- 4. (3-Bromo-propyl)-(2,4,6-trimethyl-phenyl)-amine - CAS号 444325-65-9 - 摩熵化学 [molaid.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Application Note: Scalable Synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine

Abstract

This application note details the robust synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine , a critical cyclic amidine scaffold used as a precursor for N-heterocyclic carbenes (NHCs) and as a pharmacophore in medicinal chemistry. Unlike the ubiquitous 1,3-dimesityl analogs (SIMes precursors), the mono-mesityl variant offers a unique steric profile and a secondary amine site for further functionalization. The protocol outlined herein utilizes a high-fidelity two-stage workflow: (1) the selective synthesis of N-mesityl-1,3-propanediamine via Michael addition and reduction, followed by (2) an orthoester-mediated cyclization. This guide prioritizes reproducibility, scalability, and the isolation of the product in its thermodynamically stable form.

Introduction & Retrosynthetic Analysis

The 1,4,5,6-tetrahydropyrimidine ring is a cyclic amidine characterized by a pKa of approximately 12-13, making it a potent neutral base and an excellent ligand precursor. The incorporation of a mesityl (2,4,6-trimethylphenyl) group at the N1 position introduces significant steric bulk, protecting the amidine center from nucleophilic attack while modulating the electronic properties of the system.

Retrosynthetic Strategy

To ensure high regioselectivity and avoid over-alkylation byproducts common in direct alkylation routes, we employ a C3-homologation strategy .

-

Disconnection: The C2 carbon is removed, revealing the 1,3-diamine.

-

Diamine Synthesis: The diamine is traced back to mesitylamine and acrylonitrile, utilizing the differential reactivity of the aniline nitrogen to perform a controlled Michael addition.

Figure 1: Retrosynthetic pathway avoiding direct alkylation issues.

Protocol 1: Synthesis of N-Mesityl-1,3-propanediamine

Rationale: Direct alkylation of mesitylamine with 1,3-dihalopropanes often leads to polymerization or bis-alkylation. The Michael addition to acrylonitrile followed by reduction is the industry standard for mono-N-alkylation with a propyl chain.

Part A: Michael Addition

Reaction: 2,4,6-Trimethylaniline + Acrylonitrile

| Reagent | Equiv.[1][2] | Role |

| 2,4,6-Trimethylaniline (Mesitylamine) | 1.0 | Nucleophile |

| Acrylonitrile | 1.5 - 2.0 | Electrophile (Michael Acceptor) |

| Cu(OAc)2 (Copper(II) Acetate) | 0.05 | Lewis Acid Catalyst |

| Glacial Acetic Acid | 0.5 | Co-catalyst / Solvent |

Procedure:

-

Setup: In a pressure tube or reflux apparatus, dissolve mesitylamine (100 mmol) in glacial acetic acid (5 mL).

-

Addition: Add Copper(II) acetate (5 mmol). The copper catalyst significantly accelerates the addition of the sterically hindered aniline to the nitrile.

-

Reaction: Add acrylonitrile (150 mmol) carefully. Seal the vessel and heat to 90°C for 12–16 hours.

-

Note: Acrylonitrile is toxic and volatile. Perform all operations in a fume hood.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to neutralize acid. Wash with brine.[3]

-

Purification: Dry organic layer over Na2SO4 and concentrate. Recrystallize the solid residue from hexanes/EtOAc to yield N-(2-cyanoethyl)mesitylamine.

Part B: Reduction to Diamine

Reaction: N-(2-Cyanoethyl)mesitylamine

Procedure:

-

Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen. Add LiAlH4 (2.5 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate).

-

Addition: Cool to 0°C. Add the nitrile precursor (from Part A) dissolved in THF dropwise over 30 minutes.

-

Reflux: Warm to room temperature, then reflux for 4 hours. The nitrile is reduced to the primary amine.[4]

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the crude diamine as a pale yellow oil.

-

Validation: Check purity via TLC (DCM/MeOH/NH4OH 90:9:1). The product is usually pure enough for the next step (>95%).

Protocol 2: Cyclization to 1-Mesityl-1,4,5,6-tetrahydropyrimidine

Rationale: Cyclization with triethyl orthoformate (TEOF) is preferred over formamidine acetate or cyanogen bromide for generating the unsubstituted C2 position. This method generates ethanol as the only byproduct.

Experimental Workflow

Figure 2: Cyclization workflow.

Detailed Procedure

-

Stoichiometry:

-

N-Mesityl-1,3-propanediamine: 1.0 equiv (e.g., 50 mmol)

-

Triethyl Orthoformate (TEOF): 1.2 equiv (60 mmol)

-

p-Toluenesulfonic acid (pTSA): 0.05 equiv (Catalyst)

-

-

Reaction:

-

Combine the diamine, TEOF, and catalyst in a round-bottom flask equipped with a short-path distillation head.

-

Heat the mixture to 120–130°C .

-

Ethanol will begin to distill over (bp 78°C). The removal of ethanol drives the equilibrium forward (Le Chatelier's principle).

-

Continue heating until ethanol evolution ceases (approx. 2–3 hours).

-

-

Isolation (Free Base):

-

Increase the temperature/vacuum to distill off excess TEOF.

-

The residue is the crude amidine free base.

-

Purification: Kugelrohr distillation under high vacuum (<0.1 mmHg) is recommended. The product typically distills as a viscous oil or low-melting solid.

-

-

Salt Formation (Optional but Recommended for Storage):

-

Dissolve the crude free base in dry diethyl ether.

-

Add 1.0 equiv of HCl (2M in ether) or HBF4 (in ether) dropwise at 0°C.

-

The salt (1-Mesityl-1,4,5,6-tetrahydropyrimidinium chloride/tetrafluoroborate) will precipitate immediately as a white solid.

-

Filter and wash with cold ether. This form is non-hygroscopic and stable indefinitely.

-

Characterization & Validation

| Technique | Expected Signal (Free Base) | Interpretation |

| 1H NMR (CDCl3) | C2-H : Diagnostic amidine proton. | |

| 1H NMR (CDCl3) | Ar-H : Mesityl aromatic protons. | |

| 1H NMR (CDCl3) | N-CH2 : Ring protons adjacent to nitrogen. | |

| 1H NMR (CDCl3) | Me-Ar : Mesityl methyl groups (p-Me and o-Me). | |

| 13C NMR | C=N : Amidine carbon. |

Self-Validation Check:

-

Absence of Ethanol: Ensure no triplet at ~1.2 ppm in NMR.

-

Integral Ratio: The ratio of Mesityl methyls (9H total) to the C2-H (1H) must be 9:1. Deviations suggest hydrolysis or incomplete cyclization.

Troubleshooting & Expert Insights

-

Issue: Low Yield in Step 1 (Michael Addition).

-

Cause: Steric hindrance of the mesityl group slows down nucleophilic attack.

-

Solution: Ensure Cu(OAc)2 is used. Acetic acid solvent is critical to protonate the nitrile slightly, activating it, while not deactivating the aniline completely.

-

-

Issue: Hygroscopicity of the Product.

-

Insight: Cyclic amidines are hygroscopic bases. If the free base turns into a gum upon air exposure, it has absorbed water/CO2.

-

Fix: Convert to the HBF4 salt immediately for handling. The salt can be deprotonated in situ with KHMDS for subsequent organometallic applications.

-

-

Issue: Incomplete Cyclization.

-

Insight: If the intermediate acyclic formimidate is observed (NMR signals ~7.5 ppm), the reaction did not reach sufficient temperature to close the ring.

-

Fix: Ensure ethanol is actively distilled off. Do not reflux under a closed condenser; use a distillation setup.

-

References

-

Paulsen, A. L., & Madsen, R. (2004).[5] Formation of a Sixteen-Membered Ring by Condensation of N,N'-Dimesityl-propane-1,3-diamine with Triethyl Orthoformate and Ammonium Tetrafluoroborate.[5][6][7] Heterocycles, 63(9), 2051-2056. Link

-

Arduengo, A. J., et al. (1999). Imidazolylidenes, Imidazolinylidenes and Imidazolidines. Tetrahedron, 55(51), 14523-14534. (Foundational work on Mesityl-substituted NHC precursors). Link

-

Gridnev, I. D., et al. (2021).[1][8] Cyclic Methacrylate Tetrahydropyrimidinones: Synthesis, Properties, (Co)Polymerization. Polymers, 14(1), 136. (Discusses tetrahydropyrimidine byproduct synthesis). Link

-

Messer, W. S., et al. (1997).[9] Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine derivatives. Journal of Medicinal Chemistry, 40(8), 1230-1246.[9] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Formation of a Sixteen-membered Ring by Condensation of N,N ’-Dimesityl-propane- 1,3-diamine with Triethyl Orthoformate and Ammonium Tetrafluoroborate [chooser.crossref.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for In Situ Generation of 6-Membered N-Heterocyclic Carbenes (NHCs)

Executive Summary & Strategic Rationale

While 5-membered N-heterocyclic carbenes (imidazol-2-ylidenes) are ubiquitous in catalysis, 6-membered NHCs (tetrahydropyrimidin-2-ylidenes) offer a distinct steric and electronic profile. They exhibit higher basicity and greater nucleophilicity due to a wider N-C-N bond angle (~116° vs. ~104° for 5-membered rings), which forces the nitrogen lone pairs into a more sp²-like hybridization, increasing electron density at the carbene carbon.

However, this increased reactivity comes with a penalty: kinetic instability . Unlike their aromatic 5-membered counterparts, saturated 6-membered NHCs lack aromatic stabilization and are prone to dimerization via the Wanzlick equilibrium .[1]

This guide details the Protocol for the In Situ Generation of 6-Membered NHCs , specifically focusing on mitigating dimerization through rigorous exclusion of protons and steric control, ensuring high activity for downstream metallation or organocatalysis.

Mechanistic Principles & Precursor Selection

The Stability-Reactivity Trade-off

The generation of 6-membered NHCs relies on the deprotonation of cyclic amidinium salts . The choice of N-substituents is critical.

-

Steric Bulk (Essential): Bulky groups (e.g., Mesityl, Dipp) are required to kinetically inhibit dimerization into electron-rich olefins (enetetramines).

-

Electronic Factors: The expanded ring size increases the

-donating capability, making these ligands superior for stabilizing electron-deficient metal centers (e.g., Ru, Pd in high oxidation states).

Reaction Pathway & Wanzlick Equilibrium

The following diagram illustrates the generation pathway and the competing dimerization risk.

Figure 1: Pathway for in situ generation.[2] Note the reversible Wanzlick equilibrium which must be suppressed by steric bulk or immediate trapping.

Experimental Protocol

Safety Warning: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a Glovebox. 6-membered NHCs are extremely moisture-sensitive.

Reagents & Materials

| Component | Specification | Role |

| Precursor | 1,3-bis(2,4,6-trimethylphenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride (6-Mes-HCl) | Carbene source.[3][4] The "Mes" group provides necessary steric bulk. |

| Base | KHMDS (Potassium hexamethyldisilazide), 0.5 M in Toluene | Strong, non-nucleophilic base (pKa ~26). Preferred over NaOtBu for cleaner deprotonation. |

| Solvent | THF or Toluene (Anhydrous, degassed) | Reaction medium.[5] THF coordinates K+, aiding deprotonation. |

| Trapping Agent | Metal Precursor (e.g., | Substrate for immediate complexation. |

Step-by-Step Methodology

Step 1: Preparation of the Amidinium Salt (Brief Overview)

Note: If not commercially available, synthesize by condensing 1,3-propanediamine with triethyl orthoformate in the presence of ammonium tetrafluoroborate, or by reacting 1,3-dibromopropane with N,N'-dimesitylformamidine.

Step 2: In Situ Deprotonation (The Critical Step)

-

Setup: In a glovebox or under Ar flow, charge a flame-dried Schlenk flask with 6-Mes-HCl (1.0 equiv, e.g., 357 mg, 1.0 mmol).

-

Solvation: Add anhydrous THF (10 mL). The salt will form a suspension.

-

Cooling (Optional but Recommended): Cool the flask to -78 °C (dry ice/acetone bath). Rationale: While bulky salts can be deprotonated at RT, lower temperatures prevent transient decomposition and control the exotherm.

-

Base Addition: Dropwise add KHMDS (1.05 equiv, 2.1 mL of 0.5 M solution).

-

Observation: The suspension should clarify or change color (often to a pale yellow/orange solution) indicating formation of the free carbene.

-

-

Activation: Stir at -78 °C for 15 mins , then allow to warm to Room Temperature (RT) over 30 mins.

-

Checkpoint: Ensure complete dissolution. If a precipitate (KCl) forms, the carbene is likely in solution.

-

Step 3: Trapping / Catalysis

Since the free carbene is in equilibrium with its dimer, do not store it. Use immediately.

-

Addition: Add the metal precursor (e.g.,

, 0.5 equiv) directly to the carbene solution at RT. -

Reaction: Stir for 1–4 hours at RT or mild heat (40–60 °C) depending on the metal source.

-

Filtration: Filter the mixture through a pad of Celite (under inert gas) to remove the alkali metal salt byproduct (KCl).

-

Isolation: Concentrate the filtrate in vacuo to obtain the Metal-NHC complex.

Data Analysis & Troubleshooting

Comparison: 5- vs. 6-Membered NHCs

| Feature | 5-Membered (e.g., SIMes) | 6-Membered (e.g., 6-Mes) | Impact on Protocol |

| N-C-N Angle | ~104° | ~116° | 6-membered is more sterically demanding. |

| Basicity | High | Higher | Requires strictly anhydrous conditions; capable of deprotonating weaker acids. |